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Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

Cat. No.: B016716 Get Quote

(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in the asymmetric synthesis

of various agrochemicals. Its utility is particularly pronounced in the production of phenylamide

fungicides, a class of systemic agents highly effective against oomycete pathogens, which

cause devastating plant diseases like late blight and downy mildew. The fungicidal activity of

these compounds is highly stereospecific, often residing in a single enantiomer.

This document provides detailed application notes and protocols for the synthesis of the active

enantiomers of two prominent phenylamide fungicides, Metalaxyl-M (Mefenoxam) and

Benalaxyl-M, using (S)-(-)-2-Bromopropionic acid as the chiral precursor. The key synthetic

step involves a nucleophilic substitution (SN2) reaction, where the stereochemistry at the chiral

center is inverted.

Application I: Synthesis of Metalaxyl-M (Mefenoxam)
Metalaxyl is traditionally sold as a racemic mixture. However, extensive research has shown

that its fungicidal activity is almost exclusively due to the (R)-enantiomer, known as Metalaxyl-

M or Mefenoxam.[1][2] The synthesis of enantiomerically pure Metalaxyl-M can be achieved by

reacting 2,6-dimethylaniline with a derivative of (S)-(-)-2-Bromopropionic acid. This reaction

proceeds via an SN2 mechanism, leading to an inversion of configuration and forming the

required (R)-alaninate intermediate.[3]

The overall synthesis is a two-step process:
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Alkylation: Reaction of 2,6-dimethylaniline with methyl (S)-2-bromopropionate to form methyl

(R)-N-(2,6-dimethylphenyl)alaninate.

Acylation: Reaction of the resulting alaninate intermediate with methoxyacetyl chloride to

yield Metalaxyl-M.[4][5]
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Caption: Synthetic pathway for Metalaxyl-M.

Experimental Protocols
Protocol 1: Synthesis of Methyl (R)-N-(2,6-dimethylphenyl)alaninate (Intermediate)

This protocol describes the nucleophilic substitution reaction between 2,6-dimethylaniline and

methyl (S)-2-bromopropionate.
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Materials and Equipment:

Methyl (S)-2-bromopropionate

2,6-Dimethylaniline

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., Triethylamine)

Solvent (e.g., Toluene or Acetonitrile)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Standard glassware for workup (separatory funnel, beakers, etc.)

Rotary evaporator

Procedure:

To a round-bottom flask, add 2,6-dimethylaniline (1.0 eq) and the chosen solvent.

Add sodium bicarbonate (1.5 eq) to the mixture.

With stirring, add methyl (S)-2-bromopropionate (1.2 eq) to the flask.

Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110°C

for Toluene) and maintain for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Once the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the inorganic salts.

Wash the filtrate with water to remove any remaining salts and unreacted base.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purify the crude product by vacuum distillation or column chromatography to yield pure

methyl (R)-N-(2,6-dimethylphenyl)alaninate.

Protocol 2: Synthesis of Metalaxyl-M (Mefenoxam) from Chiral Intermediate

This protocol details the final acylation step.[6]

Materials and Equipment:

Methyl (R)-N-(2,6-dimethylphenyl)alaninate

Methoxyacetyl chloride

Sodium bicarbonate (NaHCO₃) or other non-nucleophilic base (e.g., pyridine)

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Round-bottom flask with a dropping funnel and magnetic stirrer

Ice bath

Standard workup and purification equipment

Procedure:

Dissolve methyl (R)-N-(2,6-dimethylphenyl)alaninate (1.0 eq) and sodium bicarbonate (1.5

eq) in anhydrous toluene in a round-bottom flask.

Cool the mixture in an ice bath to 0-5°C.

Dissolve methoxyacetyl chloride (1.1 eq) in anhydrous toluene and add it to a dropping

funnel.
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Add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture over 30-

60 minutes, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

1-4 hours until completion (monitor by TLC).

Quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and separate the layers.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under

reduced pressure to yield Metalaxyl-M.

The product can be further purified by recrystallization if necessary.

Data Presentation
The following table summarizes typical reaction parameters for the synthesis of racemic

Metalaxyl, which provides a baseline for the synthesis of Metalaxyl-M. Achieving high

enantiomeric excess (>98% ee) is possible with an enantiomerically pure starting material.[4]
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pionate
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(2,6-
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henyl)ala

ninate,

Methoxy

acetyl

chloride

Sodium

Bicarbon

ate

Toluene
Room

Temp
1-4 >95 [6]

Application II: Synthesis of Benalaxyl-M
Similar to Metalaxyl, the fungicidal activity of Benalaxyl resides in its (R)-enantiomer, Benalaxyl-

M. The synthesis follows a parallel pathway, utilizing the same chiral intermediate, methyl (R)-

N-(2,6-dimethylphenyl)alaninate, derived from (S)-(-)-2-Bromopropionic acid. The key

difference lies in the final acylation step, where a different acyl chloride is used.
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Reactants & Reagents
((S)-Bromopropionate,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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